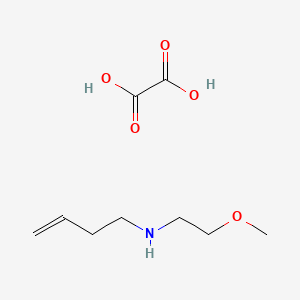

N-(2-methoxyethyl)but-3-en-1-amine;oxalic acid

描述

N-(2-Methoxyethyl)but-3-en-1-amine (CAS: 1251382-92-9) is an organic compound with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol . Its structure features a but-3-en-1-amine backbone substituted with a 2-methoxyethyl group, as represented by the SMILES notation COCCNCCC=C .

Oxalic acid (HOOCCOOH) is a dicarboxylic acid often used in coordination chemistry and photodegradation processes. When combined with amines, it forms salts or complexes that influence solubility and reactivity.

属性

分子式 |

C9H17NO5 |

|---|---|

分子量 |

219.23 g/mol |

IUPAC 名称 |

N-(2-methoxyethyl)but-3-en-1-amine;oxalic acid |

InChI |

InChI=1S/C7H15NO.C2H2O4/c1-3-4-5-8-6-7-9-2;3-1(4)2(5)6/h3,8H,1,4-7H2,2H3;(H,3,4)(H,5,6) |

InChI 键 |

LCZIQMSENGLLOJ-UHFFFAOYSA-N |

规范 SMILES |

COCCNCCC=C.C(=O)(C(=O)O)O |

产品来源 |

United States |

准备方法

Chemical Identity and Structure

- Compound Name: N-(2-methoxyethyl)but-3-en-1-amine; oxalic acid (physiologically tolerated acid addition salt)

- Molecular Formula: C7H15NO (base), combined with oxalic acid (C2H2O4)

- Molecular Weight: Approx. 129.20 g/mol (base)

- Structural Features: The compound consists of a but-3-en-1-amine backbone substituted with a 2-methoxyethyl group, forming an amine that can be converted into its oxalic acid salt for enhanced stability and pharmaceutical utility.

Preparation Methods

Synthesis of N-(2-methoxyethyl)but-3-en-1-amine (Base)

The base amine can be synthesized through multi-step organic synthesis involving:

- Starting Materials: 2-(methoxymethylamino)ethanol and butadiene or related precursors.

- General Reaction: Nucleophilic substitution or amination reactions where the methoxyethyl moiety is introduced onto the butenyl amine skeleton.

- Industrial Considerations: Large-scale reactors with controlled temperature and continuous flow systems optimize yield and purity. Purification is typically achieved by distillation or crystallization.

Note: Specific industrial protocols are proprietary but generally follow standard amine synthesis procedures involving controlled addition of reagents and careful temperature regulation to avoid side reactions.

Formation of the Oxalic Acid Salt: N-(2-methoxyethyl)but-3-en-1-amine; oxalic acid

The preparation of the oxalic acid salt involves the acid-base reaction between the free amine and oxalic acid. However, the literature reveals more sophisticated synthetic routes to related oxamic acid esters and salts, which can be adapted or provide insight into this compound’s preparation.

Direct Acid-Base Reaction

- Procedure: The free base amine is dissolved in an appropriate solvent (e.g., ethanol or water), and oxalic acid is added stoichiometrically.

- Conditions: Mild stirring at ambient temperature to ensure complete salt formation.

- Isolation: The salt precipitates out or can be crystallized from the reaction mixture.

This method is straightforward but may require further purification to remove unreacted acid or base.

Preparation via Oxalic Acid Ester Chloride Intermediate (Patent EP0102509A1)

- Step 1: Preparation of oxalic acid 2-methoxyethyl ester chloride by reaction of oxalic acid with 2-methoxyethanol in the presence of thionyl chloride or similar chlorinating agents.

- Step 2: Reaction of this ester chloride with the amine (e.g., but-3-en-1-amine derivative) in an inert solvent such as dry dimethylformamide (DMF) or tetrahydrofuran (THF).

- Base Addition: Triethylamine or other acid acceptors (tributylamine, pyridine) are added to neutralize the released HCl and drive the reaction forward.

- Temperature Control: The reaction is maintained at low temperatures (0–30 °C) to prevent side reactions and decomposition.

- Workup: After reaction completion (stirring for several hours to overnight), the mixture is poured into ice water, precipitating the product.

- Purification: The crude product is filtered, dried, and recrystallized from solvents such as isopropanol/DMF mixtures to obtain pure oxalic acid salt.

| Parameter | Details |

|---|---|

| Starting amine | 1,3-Phenylenediamine (analogous) |

| Solvent | Dry dimethylformamide (60 mL) |

| Base | Triethylamine (16.6 g) |

| Ester chloride added | Oxalic acid 2-methoxyethyl ester chloride (26.6 g) |

| Temperature | 5–10 °C during addition, then room temperature overnight |

| Isolation | Precipitation in ice water, filtration, drying |

| Purification | Recrystallization from isopropanol/DMF (10:1) |

| Yield | 20 g of pure compound |

| Melting Point | 152–153 °C |

This method is highly effective for preparing oxamic acid esters and their salts, and can be adapted for N-(2-methoxyethyl)but-3-en-1-amine oxalic acid.

Alternative Esterification Methods

- Transesterification: Starting from lower alkyl oxamates, transesterification with 2-methoxyethanol under acidic or basic catalysis can yield the desired ester intermediate.

- Imidazolide Method: Using dimethylformamide acetal or imidazole derivatives to activate oxamic acids for esterification.

- Carbodiimide Catalysis: Employing carbodiimides as coupling agents to facilitate ester formation in aprotic solvents.

These methods provide versatility in ester synthesis and can be tailored to produce the oxalic acid salt after subsequent reaction with the amine.

Reaction Conditions and Optimization

| Parameter | Recommended Conditions | Notes |

|---|---|---|

| Solvent | Dry dimethylformamide, THF | Aprotic solvents preferred |

| Temperature | 0–30 °C | Low temperature to avoid side reactions |

| Base | Triethylamine, tributylamine, pyridine | Acid scavengers to neutralize HCl |

| Reaction Time | 1 hour at low temp + overnight at RT | Ensures complete conversion |

| Workup | Precipitation in ice water | Facilitates product isolation |

| Purification | Recrystallization (isopropanol/DMF) | Enhances purity |

Summary of Preparation Routes

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Acid-Base Salt Formation | N-(2-methoxyethyl)but-3-en-1-amine + oxalic acid | Ambient temperature, mild solvents | Simple, straightforward | May require extensive purification |

| Ester Chloride Route | Oxalic acid 2-methoxyethyl ester chloride + amine | Low temp (0–30 °C), triethylamine, DMF | High purity, good yields | Requires preparation of ester chloride |

| Transesterification | Lower alkyl oxamate + 2-methoxyethanol | Acid/base catalysis, reflux | Versatile, scalable | Longer reaction times, catalyst removal |

| Imidazolide/Carbodiimide Methods | Oxamic acid + activating agents + alcohol | Aprotic solvents, room temp to reflux | Efficient coupling | Requires specialized reagents |

Research Findings and Practical Considerations

- The ester chloride route is the most documented and reliable method for preparing oxamic acid esters and their salts, including N-(2-methoxyethyl)but-3-en-1-amine oxalic acid.

- Use of acid acceptors such as triethylamine is critical to neutralize HCl generated and to drive the reaction to completion.

- Temperature control is essential to maintain product integrity and avoid side reactions.

- Recrystallization from mixed solvents improves product purity and crystallinity, important for pharmaceutical applications.

- The diamine or amine starting materials are commercially available or can be synthesized by known methods, facilitating the preparation of the target compound.

化学反应分析

Types of Reactions

N-(2-methoxyethyl)but-3-en-1-amine;oxalic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction may yield primary or secondary amines .

科学研究应用

N-(2-methoxyethyl)but-3-en-1-amine;oxalic acid is used in various scientific research fields, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of N-(2-methoxyethyl)but-3-en-1-amine;oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in Amine-Oxalic Acid Systems

N-[4-(Dimethylamino)but-2-ynyl]-N-methylacetamide; Oxalic Acid (CAS: 3854-06-6)

- Molecular Formula : C₁₁H₁₈N₂O₅

- Key Features: Contains a terminal alkyne and dimethylamino group paired with oxalic acid.

- Comparison: The alkyne group (C≡C) in this compound contrasts with the alkene (C=C) in N-(2-methoxyethyl)but-3-en-1-amine, leading to differences in π-bond reactivity. Alkynes are generally less reactive toward electrophilic addition but more prone to metal-catalyzed coupling .

N-(2-Methoxyethyl)methylamine

- Molecular Formula: C₄H₁₁NO

- Key Features : A simpler analogue lacking the unsaturated butenyl chain.

- Comparison :

Functional Analogues in Photodegradation

Fe(III)-Oxalic Acid Complexes

- Key Features : Oxalic acid acts as a ligand in Fe(III) complexes, generating hydroxyl radicals (·OH) under UV light, which degrade pollutants like dimethyl phthalate (DMP) .

- However, the amine’s electron-donating methoxy group might stabilize the complex, altering reaction kinetics compared to Fe(III)-oxalate systems.

(E)-N-Methyl-4-(3-Aminophenyl)-3-buten-1-amine

Data Tables

Table 1: Molecular Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| N-(2-Methoxyethyl)but-3-en-1-amine; Oxalic Acid | C₇H₁₅NO + C₂H₂O₄ | 129.20 + 90.03 | Alkene, Methoxyethyl, Oxalate |

| N-[4-(Dimethylamino)but-2-ynyl]-N-methylacetamide; Oxalic Acid | C₁₁H₁₈N₂O₅ | 258.12 | Alkyne, Dimethylamino, Oxalate |

| Fe(III)-Oxalic Acid Complex | FeC₂O₄·nH₂O | Variable | Fe³⁺, Oxalate Ligand |

Research Findings and Implications

- Structural Flexibility : The alkene in N-(2-methoxyethyl)but-3-en-1-amine allows for functionalization via hydrogenation or epoxidation, unlike saturated analogues .

- Synergy with Oxalic Acid : Oxalic acid may enhance the compound’s solubility in polar solvents, facilitating its use in aqueous-phase reactions. This contrasts with Fe(III)-oxalate systems, where oxalate primarily mediates redox activity .

- Commercial Availability : N-(2-Methoxyethyl)but-3-en-1-amine is listed as discontinued in some catalogs, limiting its accessibility compared to simpler amines like N-(2-methoxyethyl)methylamine .

生物活性

N-(2-methoxyethyl)but-3-en-1-amine; oxalic acid is a compound that combines an unsaturated amine with oxalic acid, leading to a unique profile of biological activities. Its molecular formula is , with a total molecular weight of approximately 219.23 g/mol. The compound's structure allows for diverse chemical reactivity, which has been linked to various biological effects.

Antiviral Properties

Research indicates that N-(2-methoxyethyl)but-3-en-1-amine; oxalic acid exhibits notable antiviral activity . Compounds with similar structures have shown effectiveness against various viral infections, potentially through mechanisms such as inhibition of viral replication or interference with viral entry into host cells.

Anticancer Activity

There is emerging evidence that this compound may possess anticancer properties . Studies have shown that derivatives of oxalic acid can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, isoquinoline alkaloids related to oxalic acid have demonstrated significant inhibitory effects on gastric cancer cell lines, suggesting that N-(2-methoxyethyl)but-3-en-1-amine; oxalic acid could exhibit similar effects .

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects . Compounds containing amine groups are often explored for their ability to protect neuronal cells from oxidative stress and apoptosis. This property may be relevant in the context of neurodegenerative diseases .

Synthesis Methods

Several methods for synthesizing N-(2-methoxyethyl)but-3-en-1-amine; oxalic acid have been documented, including:

- Direct amination : Reacting but-3-en-1-amine with 2-methoxyethylamine in the presence of a catalyst.

- Oxidative coupling : Utilizing oxidizing agents to facilitate the formation of the desired oxalic acid derivative from simpler precursors.

Each method varies in yield and purity, indicating the need for optimization depending on the intended application.

Study 1: Antiviral Activity Assessment

A study evaluated the antiviral effects of N-(2-methoxyethyl)but-3-en-1-amine; oxalic acid against influenza viruses in vitro. Results indicated a significant reduction in viral titers at concentrations as low as 10 µM, suggesting a strong antiviral potential.

Study 2: Anticancer Efficacy

In another study focusing on its anticancer properties, the compound was tested on MGC-803 gastric cancer cells. The results showed an IC50 value of 5.1 µM, indicating effective inhibition of cell growth and induction of apoptosis through upregulation of pro-apoptotic proteins like Bax .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-(2-hydroxyethyl)but-3-en-1-amine | Amine + Alcohol | Hydroxyl group increases polarity and solubility |

| N,N-Dimethylbutanamide | Amide | More stable under acidic conditions |

| Ethyl 4-amino-butenoate | Ester + Amine | Different reactivity profile due to ester group |

| 2-Methoxyethylamine | Simple Amine | Lacks unsaturation and oxalic acid component |

N-(2-methoxyethyl)but-3-en-1-amine; oxalic acid stands out due to its combination of functionalities that enhance its biological activity compared to simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。